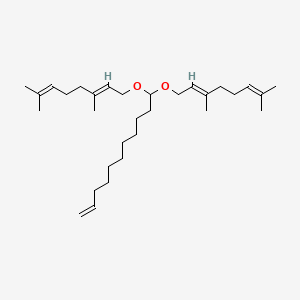
10-Undecenal digeranyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecylenic aldehyde digeranyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol. This compound is characterized by the presence of two geranyl groups attached to the undecylenic aldehyde, forming a stable acetal structure. Acetals are often used in organic synthesis as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecylenic aldehyde digeranyl acetal typically involves the acid-catalyzed reaction of undecylenic aldehyde with geraniol. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of geraniol to form the acetal. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions often include refluxing the mixture in an inert solvent like toluene, while continuously removing water to drive the equilibrium towards acetal formation .
Industrial Production Methods
In an industrial setting, the production of undecylenic aldehyde digeranyl acetal can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Undecylenic aldehyde digeranyl acetal can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to undecylenic aldehyde and geraniol.
Oxidation: The aldehyde group in undecylenic aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Hydrolysis: Undecylenic aldehyde and geraniol.
Oxidation: Undecylenic acid.
Reduction: Undecylenic alcohol.
Applications De Recherche Scientifique
Undecylenic aldehyde digeranyl acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes and ketones during multi-step synthesis.
Pharmaceuticals: Potential use in drug design and development due to its stability and reactivity.
Fragrance Industry: Used in the formulation of perfumes and fragrances due to its pleasant aroma.
Green Chemistry: Employed in environmentally friendly synthesis protocols, utilizing sustainable catalysts and solvents
Mécanisme D'action
The mechanism of action of undecylenic aldehyde digeranyl acetal primarily involves its stability as an acetal. The formation of the acetal protects the aldehyde group from unwanted reactions during synthesis. The acetal can be selectively hydrolyzed under acidic conditions to regenerate the aldehyde, allowing for further functionalization. This selective protection and deprotection mechanism is crucial in complex organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde dimethyl acetal: Similar in structure but with benzaldehyde and methanol.
Acetaldehyde diethyl acetal: Formed from acetaldehyde and ethanol.
Cyclohexanone dimethyl acetal: Derived from cyclohexanone and methanol
Uniqueness
Its long carbon chain also provides distinct physical and chemical characteristics compared to shorter-chain acetals .
Propriétés
Numéro CAS |
67785-74-4 |
|---|---|
Formule moléculaire |
C31H54O2 |
Poids moléculaire |
458.8 g/mol |
Nom IUPAC |
11,11-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]undec-1-ene |
InChI |
InChI=1S/C31H54O2/c1-8-9-10-11-12-13-14-15-22-31(32-25-23-29(6)20-16-18-27(2)3)33-26-24-30(7)21-17-19-28(4)5/h8,18-19,23-24,31H,1,9-17,20-22,25-26H2,2-7H3/b29-23+,30-24+ |
Clé InChI |
QBQQCPSBCXSFTA-HCTXVGCHSA-N |
SMILES isomérique |
CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CCCCCCCCC=C)/C)C |
SMILES canonique |
CC(=CCCC(=CCOC(CCCCCCCCC=C)OCC=C(C)CCC=C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



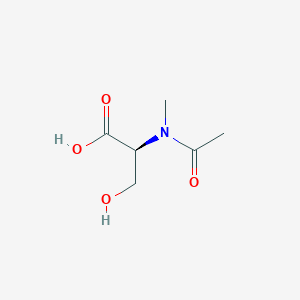
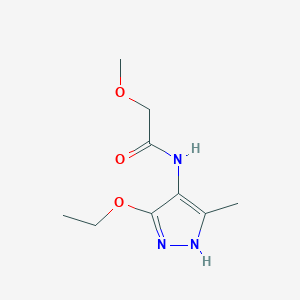
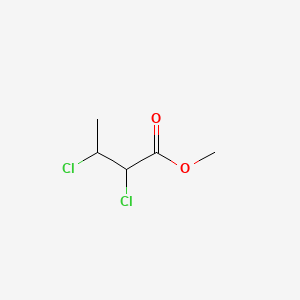
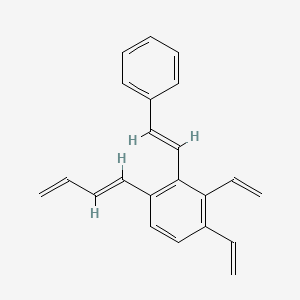
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
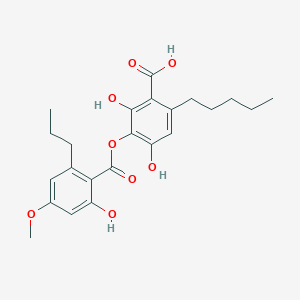

![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
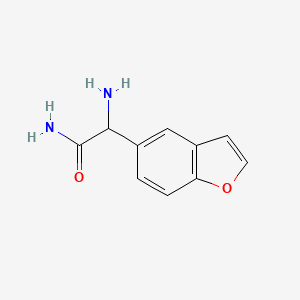
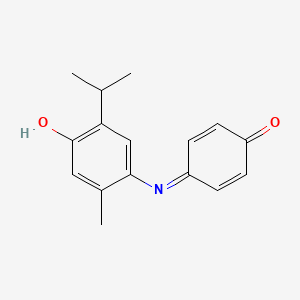
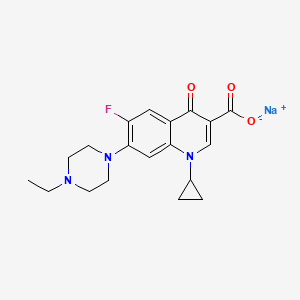
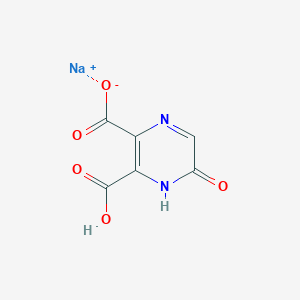
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
